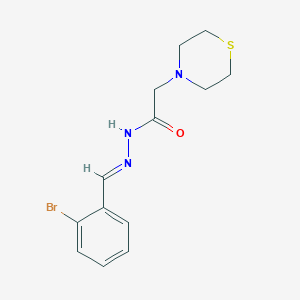![molecular formula C19H22N2O4 B5507524 (4S)-3-{2-[(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5507524.png)
(4S)-3-{2-[(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of oxazolidinone derivatives often involves novel methodologies to achieve high yields and functional group compatibility. A notable approach is the one-step synthesis via aza-Michael addition using CO₂ as a carbonyl source and a catalyst such as 1,1,3,3-tetramethylguanidine (TMG). This method demonstrates good yields and excellent functional group compatibility, highlighting the efficiency and versatility of oxazolidinone synthesis (Mannisto et al., 2019).
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives like the one involves a 2-oxazolidinone core, which can influence the compound's reactivity and interactions. The structure-activity relationship (SAR) studies of novel oxazolidinones reveal that variations in the molecular structure, such as the substitution on the oxazolidinone ring, significantly affect their biological activity. This underscores the importance of molecular structure in the design and synthesis of oxazolidinone derivatives (Komine et al., 2008).
Chemical Reactions and Properties
Oxazolidinone derivatives undergo a variety of chemical reactions, including cycloaddition reactions and rearrangements, which are pivotal for their functionalization and application in synthesis. For instance, the [3 + 2] cycloaddition reaction of in situ formed azaoxyallyl cations with aldehydes presents a concise method for the formation of oxazolidin-4-ones, demonstrating good yields and functional group tolerance (Zhang et al., 2016).
Physical Properties Analysis
The physical properties of oxazolidinone derivatives, including solubility, melting point, and crystalline structure, are crucial for their application and effectiveness. These properties are influenced by the molecular structure and substituents on the oxazolidinone ring. Research on the crystal structures of oxazolidinone derivatives provides valuable insight into their stability and reactivity, which are essential for their practical applications (Bertolasi et al., 1990).
科学的研究の応用
Synthesis Methodologies
Researchers have developed practical methods for N-acylation of bornane-2,10-sultam and 2-oxazolidinones, highlighting the versatility of oxazolidinone derivatives in organic synthesis. The process involves the reaction of N-trimethylsilyl derivatives with acid chlorides, facilitated by copper(II) chloride, yielding N-acyl derivatives in good yields (Thom & Kocieński, 1992). Furthermore, the stereocontrolled Diels-Alder reactions with chiral tricyclic oxazolidinones demonstrate their efficacy as diastereomeric auxiliaries, promoting reactions with predictable absolute stereochemistry (Tanaka et al., 1993).
Antibacterial Properties
Oxazolidinone derivatives have shown promising antibacterial activities. A notable study synthesized novel antibacterial biaryl oxazolidinones, demonstrating their effectiveness against both Gram-positive and -negative bacteria. The structural variety of the C-ring was found to have a significant impact on antibacterial activity, highlighting the importance of molecular structure in drug design (Komine et al., 2008).
Potential Anticancer Properties
Recent research has explored the antiproliferative activity of 5-(carbamoylmethylene)-oxazolidin-2-ones on cancer cell lines, such as MCF-7 and HeLa cells. These compounds exhibited a range of cytotoxicity, with certain derivatives showing promising anticancer potential. The findings suggest that oxazolidinones could inhibit cell proliferation and induce apoptosis through mechanisms involving caspase-9 activation and cytochrome c release (Armentano et al., 2020).
特性
IUPAC Name |
(4S)-3-[2-[(3aR,4R,7S,7aS)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-yl]-2-oxoethyl]-4-phenyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c22-18(20-8-13-14(9-20)17-7-6-16(13)25-17)10-21-15(11-24-19(21)23)12-4-2-1-3-5-12/h1-5,13-17H,6-11H2/t13-,14+,15-,16+,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFNQKHIJIQFIF-BPKGMFCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CN(CC3C1O2)C(=O)CN4C(COC4=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]3CN(C[C@@H]3[C@@H]1O2)C(=O)CN4[C@H](COC4=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(phenoxymethyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5507442.png)

![N-(2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5507452.png)

![3-isobutyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5507463.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5507471.png)
![N'-(4-fluorobenzylidene)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5507476.png)
![2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5507484.png)
![1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5507490.png)
![N'-[(4-methoxyphenyl)(phenyl)methylene]benzohydrazide](/img/structure/B5507500.png)

![N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5507514.png)
![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide](/img/structure/B5507516.png)
![6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5507532.png)